molecular formula C16H10ClF3N2O2S B2708056 2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 1024896-31-8

2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No.: B2708056
CAS No.: 1024896-31-8
M. Wt: 386.77
InChI Key: YGWLABJHKQXLDR-JLHYYAGUSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a complex organic compound characterized by the presence of a sulfonyl group, a nitrile group, and an amino group attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorobenzenesulfonyl chloride and 2-(trifluoromethyl)aniline.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out in an organic solvent like dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the trifluoromethyl group can enhance the bioactivity and metabolic stability of these derivatives.

Medicine

Medicinal chemistry applications include the exploration of this compound and its derivatives as potential therapeutic agents. The sulfonyl and nitrile groups are known to interact with biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong hydrogen bonds, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorophenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile: Lacks the trifluoromethyl group, which may reduce its bioactivity.

    2-((4-Methylphenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile: The methyl group can alter the compound’s reactivity and interaction with biological targets.

    2-((4-Chlorophenyl)sulfonyl)-3-((2-(methyl)phenyl)amino)prop-2-enenitrile: The absence of the trifluoromethyl group may affect its stability and bioactivity.

Uniqueness

The presence of both the 4-chlorophenyl and 2-(trifluoromethyl)phenyl groups in 2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile makes it unique. These groups can enhance the compound’s chemical stability, bioactivity, and ability to interact with various molecular targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-11-5-7-12(8-6-11)25(23,24)13(9-21)10-22-15-4-2-1-3-14(15)16(18,19)20/h1-8,10,22H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWLABJHKQXLDR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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